Biphenyl-3-carboxylic acid hydrazide

Description

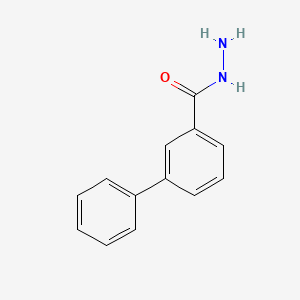

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-15-13(16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAHBDYMHVWEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592988 | |

| Record name | [1,1'-Biphenyl]-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709653-55-4 | |

| Record name | [1,1'-Biphenyl]-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Biphenyl 3 Carboxylic Acid Hydrazide

Established Synthetic Pathways for Biphenyl-3-carboxylic acid Hydrazide

The synthesis of this compound can be accomplished through several reliable methods, primarily starting from the corresponding carboxylic acid, its ester derivative, or the more reactive acid chloride.

Synthesis from Carboxylic Acid Precursors and Hydrazine (B178648) Hydrate (B1144303)

The direct conversion of a carboxylic acid to its corresponding hydrazide is a feasible but less commonly used method due to the need for specific conditions, such as thermal dehydration of the intermediate hydrazinium (B103819) salt or the use of coupling agents. rjptonline.org One approach involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent to facilitate the coupling of the carboxylic acid with hydrazine at room temperature. rjptonline.org While specific examples for Biphenyl-3-carboxylic acid are not extensively detailed, the synthesis of related substituted 3'-hydrazino-biphenyl-3-carboxylic acid compounds has been documented, indicating the viability of this pathway for the biphenyl-3-carboxylic acid scaffold. google.com Another method involves a continuous flow process where the carboxylic acid, mixed with an acid catalyst like H₂SO₄, reacts with hydrazine hydrate at elevated temperatures for a short residence time, yielding the acid hydrazide in good yields. osti.gov

Routes via Ester Intermediates (e.g., Methyl Biphenyl-3-carboxylate)

The most prevalent and efficient method for preparing aromatic hydrazides is through the hydrazinolysis of their corresponding esters. rjptonline.org This pathway involves a two-step process: first, the esterification of Biphenyl-3-carboxylic acid, and second, the reaction of the resulting ester with hydrazine hydrate.

The esterification is typically achieved by refluxing the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄). orientjchem.orgptfarm.pl The subsequent hydrazinolysis involves refluxing the isolated ester (e.g., Methyl Biphenyl-3-carboxylate or Ethyl Biphenyl-3-carboxylate) with an excess of hydrazine hydrate in an alcoholic solvent, commonly ethanol. orientjchem.orgptfarm.plnih.gov The reaction is typically refluxed for several hours, after which the this compound product often precipitates upon cooling and can be purified by recrystallization. ptfarm.plnih.gov This method is widely adopted for its high yields and the relative ease of purification of the final product. For example, the synthesis of the isomeric Biphenyl-4-carboxylic acid hydrazide from its methyl ester using this method proceeds with a yield of 86.79%. ptfarm.pl

Table 1: Synthesis of this compound via Ester Intermediate This table is representative of a general procedure.

| Step | Reactants | Reagents/Solvents | Typical Conditions | Product |

|---|---|---|---|---|

| 1. Esterification | Biphenyl-3-carboxylic acid, Methanol/Ethanol | H₂SO₄ (catalytic) | Reflux, 3-4 hours | Methyl/Ethyl Biphenyl-3-carboxylate |

| 2. Hydrazinolysis | Methyl/Ethyl Biphenyl-3-carboxylate, Hydrazine Hydrate | Ethanol | Reflux, 3-10 hours | This compound |

Alternative Synthetic Approaches (e.g., from Carboxylic Acid Chlorides)

An alternative, highly vigorous route to this compound involves the use of the corresponding acyl chloride, Biphenyl-3-carbonyl chloride. The reaction of carboxylic acid chlorides with aqueous hydrazine is typically very rapid and exothermic. rjptonline.org The procedure is generally carried out at low temperatures by adding hydrazine hydrate dropwise to a solution of the acid chloride in an inert solvent like diethyl ether or benzene (B151609) to control the reaction rate. rjptonline.org While this method is effective, it requires the prior synthesis of the acid chloride from the carboxylic acid, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction of biphenyl (B1667301) acid chlorides with other nucleophiles is a known transformation, underscoring the utility of the acyl chloride as a reactive intermediate. arabjchem.org

Derivatization Strategies for this compound Analogues

This compound is a key intermediate for the synthesis of a wide array of derivatives, most notably hydrazones and various heterocyclic systems, which are of significant interest in medicinal chemistry.

Condensation Reactions Leading to Hydrazone Formation

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones, also known as N-acylhydrazones. hygeiajournal.com This reaction is typically performed by refluxing equimolar amounts of this compound and a suitable aldehyde or ketone in a protic solvent like methanol or ethanol. ptfarm.plmdpi.com Often, a catalytic amount of an acid, such as glacial acetic acid, is added to facilitate the reaction. ptfarm.plmdpi.comresearchgate.net The resulting hydrazone derivative usually precipitates from the solution upon cooling and can be purified by recrystallization. ptfarm.pl This method has been successfully applied to produce a wide range of hydrazones from various aromatic hydrazides, including substituted biphenyl-3-carboxylic acid hydrazides. hygeiajournal.com

Table 2: General Synthesis of Biphenyl-3-carboxylic acid Hydrazones

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reagents/Solvents | Typical Conditions | Product Class |

|---|---|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | Methanol/Ethanol, Acetic Acid (catalytic) | Reflux, 1-2 hours | N'-[Aryl/Alkyl-methylene]biphenyl-3-carbohydrazide |

Cyclization Reactions to Yield Heterocyclic Systems (e.g., Thiadiazoles, Oxadiazoles)

The hydrazide and hydrazone derivatives of Biphenyl-3-carboxylic acid are valuable precursors for the synthesis of five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through cyclization reactions.

1,3,4-Oxadiazoles: There are two primary pathways to form the 1,3,4-oxadiazole (B1194373) ring from a hydrazide. The first involves the dehydrative cyclization of an intermediate N,N'-diacylhydrazine. nih.govresearchgate.net This intermediate can be formed by reacting the hydrazide with a second carboxylic acid or acyl chloride. The subsequent cyclization is promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or triflic anhydride. researchgate.net

The second, more direct method is the oxidative cyclization of N-acylhydrazones (the products from section 2.2.1). biointerfaceresearch.comorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including iodine in the presence of a base like potassium carbonate, or chloramine-T. biointerfaceresearch.comorganic-chemistry.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from this compound typically involves reaction with a source of thiocarbonyl functionality. A common method is to first react the hydrazide with carbon disulfide (CS₂) in the presence of a base (like KOH) to form a dithiocarbazate salt, which is then cyclized upon treatment with an acid. sbq.org.br

Alternatively, the hydrazide can be converted into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate or with ammonium (B1175870) thiocyanate. chemmethod.com This thiosemicarbazide then undergoes dehydrative cyclization using a strong acid like concentrated sulfuric acid or phosphorus oxychloride to yield the 2-amino-5-(biphenyl-3-yl)-1,3,4-thiadiazole derivative. chemmethod.comjocpr.comnih.gov Direct one-pot syntheses from the carboxylic acid, thiosemicarbazide, and a dehydrating agent are also established. jocpr.comnih.gov

Table 3: General Cyclization Reactions of this compound

| Starting Material | Key Reagents | Typical Conditions | Heterocyclic Product |

|---|---|---|---|

| This compound | 1. R'COCl 2. POCl₃ or PPA | 1. Acylation 2. Heating/Reflux | 2,5-Disubstituted-1,3,4-oxadiazole |

| Biphenyl-3-carbohydrazone | I₂, K₂CO₃ | Heating in DMSO | 2,5-Disubstituted-1,3,4-oxadiazole |

| This compound | 1. CS₂, KOH 2. Acid | 1. Stirring in Alcohol 2. Acidification | 5-(Biphenyl-3-yl)-1,3,4-thiadiazole-2-thiol |

| This compound | 1. NH₄SCN 2. Conc. H₂SO₄ | 1. Reflux 2. Heating | 5-(Biphenyl-3-yl)-1,3,4-thiadiazol-2-amine |

Functionalization of the Biphenyl Core

The biphenyl core of this compound and its precursors is a versatile scaffold amenable to various functionalization reactions, allowing for the synthesis of a diverse range of derivatives. A key strategy for achieving site-selectivity in these transformations is the use of directing groups, which can guide a reaction to a specific C-H bond. escholarship.orgnih.gov

One powerful approach is the nitrile-directed meta-C-H functionalization of biphenyl derivatives. escholarship.org This method utilizes a palladium catalyst in conjunction with a modified 2-pyridone ligand to activate C-H bonds at the position meta to the directing nitrile group. escholarship.org The nitrile group itself is a valuable functional handle, as it can be subsequently transformed into other functionalities such as amines, amides, or esters. escholarship.org For instance, the olefination product of a meta-functionalized biphenyl nitrile can be reduced to yield an aliphatic motif, and further reduction can produce a biphenyl derivative bearing both free amine and alcohol groups. escholarship.org The nitrile can also be readily converted to an amide under basic conditions or an ester under acidic conditions. escholarship.org

The efficiency and selectivity of these C-H functionalization reactions are influenced by the electronic properties of substituents on the biphenyl rings. escholarship.org Electron-donating or -withdrawing groups on the nitrile-containing phenyl ring are generally well-tolerated, leading to good yields with high meta-selectivity. escholarship.org However, strong electronic biases from substituents on the other phenyl ring, such as an ortho- or para-chloro group, can decrease yields and lower the meta-selectivity. escholarship.org

Another effective strategy involves using bidentate directing groups, such as 8-aminoquinoline, to facilitate palladium-catalyzed C-H bond functionalization. nih.gov This methodology has been successfully applied to aryl carboxamides, enabling both mono- and bis-C-H bond functionalization with various aryl and alkyl iodides. nih.gov A notable feature of this approach is the ability to perform the reactions "on-water," which serves as the solvent, presenting a greener synthetic pathway. nih.gov The directing group can later be removed, converting the functionalized products into useful amines or fluorenone compounds. nih.gov

The following table summarizes the results of a nitrile-directed meta-C-H olefination of various biphenyl derivatives, demonstrating the impact of substituents on reaction outcomes. escholarship.org

| Entry | Substituent on Nitrile-Containing Ring | Substituent on Olefination Phenyl | Product | Yield (%) | meta/para Selectivity |

| 1 | H | H | 3a | 85 | >20:1 |

| 2 | 4-F | H | 3b | 82 | >20:1 |

| 3 | 4-Cl | H | 3c | 83 | >20:1 |

| 4 | 4-Br | H | 3d | 78 | >20:1 |

| 5 | 4-CF3 | H | 3e | 75 | >20:1 |

| 6 | 4-OMe | H | 3f | 70 | >20:1 |

| 7 | 2-Me | H | 3g | 92 | >20:1 |

| 8 | H | 4-Cl | 3h | 75 | 10:1 |

| 9 | 2-F | H | 3i | 90 | >20:1 |

Data sourced from experimental findings on nitrile-directed olefination. escholarship.org

Optimization and Mechanistic Studies of Synthetic Procedures

Catalysis in this compound Synthesis and Derivatization

Catalysis is fundamental to the efficient synthesis and subsequent transformation of this compound. Both acid and metal catalysts play crucial roles in various steps of the synthetic pathways.

The formation of the hydrazide itself often begins with the esterification of the corresponding carboxylic acid, a reaction typically catalyzed by a strong mineral acid like sulfuric acid. ptfarm.pl The subsequent conversion of the resulting ester (e.g., biphenyl-3-carboxylic acid methyl ester) to the hydrazide is achieved through hydrazinolysis with hydrazine hydrate. ptfarm.plosti.gov While this step can proceed thermally, derivatization reactions of the resulting hydrazide often employ catalysts. For instance, the synthesis of hydrazide-hydrazone derivatives by condensation with aromatic aldehydes is facilitated by a catalytic amount of a weak acid, such as glacial acetic acid, in a refluxing alcoholic solvent. ptfarm.plnih.gov

Metal catalysts are indispensable for both the construction of the biphenyl backbone and its functionalization. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of a boronic acid with a halide, is a standard method for synthesizing the biphenyl carboxylic acid precursor. ajgreenchem.com This reaction typically uses a Pd(0) catalyst, such as Pd(PPh₃)₄. ajgreenchem.com Palladium catalysts, like Pd(OAc)₂, are also central to the C-H functionalization reactions of the biphenyl core. escholarship.orgnih.gov These reactions often require specific ligands to achieve high efficiency and selectivity. escholarship.org For intermolecular N-arylation of hydrazides with aryl halides, a combination of palladium, a MOP-type ligand, and a base like Cs₂CO₃ has proven effective. organic-chemistry.org

Beyond palladium, other transition metals are used. Nickel(II)-bipyridine complexes have been developed for the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org Furthermore, organocatalysis represents an emerging area; for example, chiral phosphoric acid has been used to catalyze the enantioselective construction of complex chiral molecules from biphenyl precursors. acs.org

Reaction Condition Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives, as well as for improving process efficiency and sustainability. Key parameters that are commonly adjusted include solvent, temperature, base, and reaction time.

A prime example of optimization is seen in the development of continuous flow processes for the synthesis of acid hydrazides from carboxylic acids. osti.gov This methodology involves a two-module system where the carboxylic acid is first esterified in acidic methanol in a heated coil reactor, followed by reaction with hydrazine hydrate. osti.gov By carefully controlling reagent concentrations, flow rates, and reaction temperatures (e.g., 135 °C for esterification), precipitation of the product can be managed, and high yields (65-91%) can be achieved with very short residence times (13-25 minutes). osti.gov This demonstrates a significant improvement over traditional batch processing, enabling scalable production. osti.gov

The synthesis of the biphenyl precursor via Suzuki coupling has also been subject to extensive optimization. researchgate.net The choice of base and solvent system is crucial for achieving high yields. Studies have compared various bases such as K₂CO₃, KOH, and NEt₃, often finding K₂CO₃ to be superior. researchgate.net The reaction is typically performed in a solvent mixture like 1,4-dioxane/water or EtOH/water at elevated temperatures (e.g., 80 °C). ajgreenchem.comresearchgate.net The absence of a base or catalyst results in negligible product formation, highlighting their critical roles. researchgate.net

The following table illustrates the optimization of Suzuki coupling conditions for the synthesis of biphenyl, a model for the biphenyl core of the target compound.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 0 | K₂CO₃ | H₂O/EtOH | 80 | Trace |

| 2 | 0.015 | None | H₂O/EtOH | 80 | 0 |

| 3 | 0.015 | KOH | H₂O/EtOH | 80 | 85 |

| 4 | 0.015 | K₂CO₃ | H₂O/EtOH | 80 | 98 |

| 5 | 0.015 | Na₂CO₃ | H₂O/EtOH | 80 | 90 |

| 6 | 0.015 | NEt₃ | H₂O/EtOH | 80 | 70 |

| 7 | 0.015 | K₂CO₃ | Toluene | 80 | 45 |

| 8 | 0.015 | K₂CO₃ | H₂O/EtOH | Room Temp. | 25 |

Data adapted from optimization studies of the Suzuki reaction. researchgate.net

Other synthetic methods are also optimized for specific substrates. The carbodiimide method, using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to directly couple a carboxylic acid with hydrazine, typically proceeds at room temperature in a solvent like dichloromethane. rjptonline.org For less reactive esters or weakly basic hydrazines, direct hydrazinolysis may require harsher conditions. rjptonline.org

Regio- and Stereoselectivity in this compound Reactions

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product) is a sophisticated aspect of synthetic chemistry that enables the precise construction of complex molecules from scaffolds like this compound.

Regioselectivity is paramount when functionalizing the biphenyl core, which contains multiple, non-equivalent C-H bonds. As discussed previously, directing groups are the primary tool for achieving regiocontrol. escholarship.org The nitrile group, for example, has been shown to be a highly effective directing group for achieving selective functionalization at the meta position of the biphenyl system through palladium catalysis. escholarship.org This selectivity arises from the formation of a macrocyclophane-like palladated intermediate that preferentially activates the meta C-H bond. escholarship.org The electronic nature of substituents can modulate this selectivity; for instance, ortho- or para-chloro substituents on the non-nitrile ring can diminish the meta-selectivity by introducing competing electronic effects. escholarship.org In contrast, reactions without strong directing groups, such as electrophilic substitution, would likely yield a mixture of products at the electronically activated ortho and para positions relative to the existing substituent.

Stereoselectivity becomes relevant when a reaction creates a new chiral center. While this compound is itself achiral, its derivatives can be used in reactions that generate stereocenters. A notable example is the organocatalytic enantioselective construction of chiral tetraarylmethanes using biphenyl-containing precursors. acs.org In one such approach, a chiral phosphoric acid catalyst is used to facilitate the stereoselective 1,8-addition of a nucleophile to a 2,4′-biphenyl quinone methide intermediate, which is formed in situ. acs.org The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other, leading to products with high enantiomeric excess (e.g., 75–95% ee). acs.org This demonstrates how catalysis can be used to control the three-dimensional architecture of molecules derived from a biphenyl framework.

Another example of selectivity can be found in the reaction of the hydrazide moiety itself. The thermal cyclization of intermediate acylamidrazones (formed from the reaction of a hydrazide with an amidine) to form 1,2,4-triazoles is a regioselective process, where the new ring is formed in a specific orientation determined by the connectivity of the acylamidrazone. niscpr.res.in

Advanced Structural Characterization and Elucidation of Biphenyl 3 Carboxylic Acid Hydrazide

Comprehensive Spectroscopic Analysis

Spectroscopy provides a powerful, non-destructive lens to probe the molecular framework of Biphenyl-3-carboxylic acid hydrazide, revealing the connectivity of atoms and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) environments within a molecule. For this compound, the NMR spectra are expected to reflect the distinct electronic environments of the two phenyl rings and the hydrazide moiety.

The ¹H NMR spectrum would feature complex multiplets in the aromatic region (typically δ 7.3-8.2 ppm) corresponding to the nine protons of the biphenyl (B1667301) system. The protons on the carboxyl-substituted ring would show different chemical shifts compared to those on the unsubstituted phenyl ring due to the electronic influence of the hydrazide group. Additionally, distinct signals corresponding to the hydrazide protons (-NH and -NH₂) would be observable, likely as broad singlets due to quadrupole effects and chemical exchange. The acidic proton of a free carboxylic acid, which would typically appear far downfield (δ 10-13 ppm), is replaced in the hydrazide structure by the amide and amine protons. princeton.edu

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The spectrum would be characterized by a signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm. princeton.edu The aromatic carbons would generate a series of signals between δ 120-145 ppm, with the carbons directly attached to the other ring or the carbonyl group showing distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values based on analogous structures like biphenyl-3-carboxylic acid and related hydrazides.

¹H NMR (Proton)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.30 - 8.20 | Multiplet |

| Amide N-H | 8.50 - 9.50 | Broad Singlet |

¹³C NMR (Carbon)

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 120 - 145 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by features of the hydrazide and aromatic ring systems.

Key absorptions include a pair of sharp bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the terminal -NH₂ group. A separate, typically broader, absorption for the secondary amide N-H stretch is also expected in this region. The C=O stretching vibration (Amide I band) is a strong, prominent peak typically found between 1640 and 1680 cm⁻¹, a lower frequency than in carboxylic acids due to the resonance effect of the nitrogen atom. libretexts.org The N-H bending vibration (Amide II band) usually appears around 1550-1620 cm⁻¹. The presence of the biphenyl core is confirmed by C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ and -NH- | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | -C(=O)NH- | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | -NH- | 1550 - 1620 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. The empirical formula for this compound is C₁₃H₁₂N₂O, giving it a calculated molecular weight of approximately 212.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for hydrazides and aromatic compounds include:

Alpha-cleavage: Loss of the terminal amino group (•NH₂) to give a fragment at m/z 196.

N-N Bond Cleavage: Fission of the weak nitrogen-nitrogen bond, leading to the formation of the stable biphenyl-3-carbonyl cation at m/z 181 ([M-NHNH₂]⁺). This is often a prominent peak. miamioh.eduyoutube.com

Loss of CO: The fragment at m/z 181 may further lose carbon monoxide to yield the biphenyl cation at m/z 153.

Biphenyl Fragmentation: The biphenyl nucleus itself can fragment, although it is relatively stable.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 212 | Molecular Ion [M]⁺ | [C₁₃H₁₂N₂O]⁺ |

| 181 | [M - NHNH₂]⁺ | [C₁₃H₉O]⁺ |

| 153 | [M - NHNH₂ - CO]⁺ | [C₁₂H₉]⁺ |

Elemental Compositional Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique provides a fundamental check of a sample's purity and confirms its empirical formula. The theoretical elemental composition is calculated from the molecular formula C₁₃H₁₂N₂O.

Table 4: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.132 | 73.56% |

| Hydrogen | H | 1.008 | 12.096 | 5.70% |

| Nitrogen | N | 14.007 | 28.014 | 13.20% |

| Oxygen | O | 15.999 | 15.999 | 7.54% |

| Total | | | 212.241 | 100.00% |

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of its constituent functional groups, as observed in analogous structures. researchgate.netweizmann.ac.il

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds and weaker π-π stacking interactions. rsc.org

Hydrogen Bonding: The hydrazide group is an excellent hydrogen bond donor (both N-H groups) and acceptor (the carbonyl oxygen and the lone pairs on the nitrogens). This facilitates the formation of robust supramolecular synthons. japtronline.com A highly probable motif is the formation of hydrogen-bonded dimers, where two molecules are linked via a pair of N-H···O=C interactions, creating a stable cyclic R²₂(8) graph set motif. rsc.orgnih.gov These dimers can be further connected into extended one-dimensional chains or two-dimensional sheets through additional hydrogen bonds involving the terminal -NH₂ group. researchgate.net

π-π Stacking: The planar, electron-rich biphenyl systems are prone to engage in π-π stacking interactions. researchgate.netresearchgate.net These interactions typically occur in an offset face-to-face or edge-to-face arrangement to minimize electrostatic repulsion, with centroid-to-centroid distances usually in the range of 3.5 to 4.0 Å. nih.gov These stacking interactions would play a crucial role in organizing the hydrogen-bonded sheets or chains into a stable three-dimensional crystal lattice. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking dictates the final crystal packing and polymorphism of the compound. researchgate.net

Conformational Analysis and Torsion Angles within the Biphenyl System

The conformational flexibility of the biphenyl scaffold is primarily defined by the torsion angle (also known as the dihedral angle) between the two phenyl rings. This rotation around the central carbon-carbon single bond is a delicate balance between two opposing forces: steric hindrance and π-conjugation. A planar conformation, where the dihedral angle is 0°, would maximize the delocalization of π-electrons across both rings. However, this arrangement leads to significant steric repulsion between the ortho-hydrogen atoms on the adjacent rings. Conversely, a perpendicular arrangement (90° dihedral angle) minimizes steric strain but eliminates π-conjugation between the rings. libretexts.org

As a result, most biphenyl compounds adopt a twisted or skewed conformation in their ground state. westmont.edu For the parent compound, biphenyl, the dihedral angle is approximately 45°. libretexts.org In the case of Biphenyl-3-carboxylic acid, a closely related precursor to the hydrazide, crystallographic studies have determined the dihedral angle between the two phenyl rings to be approximately 31.78° at 296 K and 31.27° at 203 K. nih.gov The substitution of the carboxylic acid group at the meta-position has a discernible but not drastic effect on the inter-ring torsion angle compared to unsubstituted biphenyl.

Due to the structural similarity and the meta-position of the hydrazide group, which minimizes direct steric interaction with the second phenyl ring, it is reasonable to infer that the fundamental biphenyl torsion angle in this compound would be in a comparable range. The hydrazide moiety, while larger than a hydrogen atom, is not positioned to create significant additional steric hindrance that would force a major deviation from the conformation observed in the parent carboxylic acid.

Table 1: Torsion Angle Data for Biphenyl-3-carboxylic acid

| Compound | Temperature (K) | Dihedral Angle (°) | Method |

| Biphenyl-3-carboxylic acid | 296 | 31.78(8) | X-ray Crystallography |

| Biphenyl-3-carboxylic acid | 203 | 31.27(6) | X-ray Crystallography |

Data sourced from crystallographic studies on Biphenyl-3-carboxylic acid, serving as a close structural analogue for this compound. nih.gov

Dihedral Angle Relationships in Substituted Biphenyl-3-carboxylic acid Hydrazides

In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the two rings of the biphenyl group was found to be 26.09°. nih.goviucr.orgiucr.org This relatively small dihedral angle, when compared to other substituted biphenyls, is attributed to the presence of the bulky benzyloxy group and potential crystal packing forces. nih.goviucr.org

A survey of the Cambridge Structural Database for molecules containing the [1,1′-biphenyl]-3-carboxylic acid moiety reveals a range of dihedral angles depending on the substitution pattern. nih.goviucr.org For instance, a selection of these compounds exhibits dihedral angles between the aromatic rings of the biphenyl unit from approximately 41.0° to 44.6°. nih.goviucr.org In another set of derivatives, the dihedral angles are even larger, falling in the range of 54.7° to 59.7°. nih.goviucr.org

These findings underscore a key principle in the conformational analysis of biphenyl systems: the steric bulk of substituents, particularly at the ortho positions, is a primary determinant of the inter-ring dihedral angle. Larger substituents lead to increased steric repulsion, which forces the phenyl rings to twist further apart, resulting in a larger dihedral angle. The electronic effects of substituents also play a role, but steric hindrance is often the dominant factor in establishing the conformational preference of the biphenyl core.

Table 2: Dihedral Angles in Substituted [1,1′-Biphenyl]-3-carboxylic Acid Derivatives

| CSD Reference Code | Dihedral Angle Range (°) |

| CUFYEL, HUJZIY, HUJZOE, HUJZUK, SEBMOF | 40.99 – 44.58 |

| ILURAL, QAKHOD, RADDIN | 54.71 – 59.70 |

| Title compound in cited study nih.gov | 26.09 |

This table presents a summary of dihedral angles found in various substituted [1,1′-biphenyl]-3-carboxylic acids as reported in a survey of the Cambridge Structural Database. nih.goviucr.org These compounds serve as analogues for understanding potential conformational changes in substituted Biphenyl-3-carboxylic acid hydrazides.

Computational Chemistry and Molecular Modeling of Biphenyl 3 Carboxylic Acid Hydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

In the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated. The electron density in the HOMO was primarily located on the biphenyl (B1667301) rings, while in the LUMO, it was concentrated on the benzoic acid portion of the biphenyl group. nih.gov The calculated energy gap was 4.3337 eV. nih.govresearchgate.net This value provides a quantitative measure of the molecule's stability and its susceptibility to electronic excitation.

| Parameter | Value (for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid) | Reference |

| HOMO-LUMO Energy Gap (ΔE) | 4.3337 eV | nih.govresearchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

Molecular docking simulations calculate a scoring function, often expressed as binding affinity (in kcal/mol), to estimate the strength of the interaction between a ligand and a target protein. ajgreenchem.com A more negative binding affinity suggests a stronger and more stable interaction. These simulations model the molecular recognition process, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. arabjchem.org

In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, molecular docking was performed against the SARS-CoV-2 main protease (PDB ID: 8BEC), specifically the Omicron variant. The simulation predicted a binding affinity of -7.6 kcal/mol, indicating a favorable interaction with the protein's active site. nih.govresearchgate.net

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Main Protease (PDB: 8BEC) | -7.6 | nih.govresearchgate.net |

By screening a compound against a library of known protein structures, molecular docking can help identify potential biological targets. nih.gov Once a target is identified, docking can pinpoint the specific binding site, usually a pocket or groove on the protein surface, where the ligand is most likely to bind. This information is invaluable for understanding the compound's potential therapeutic effects and for designing more potent and selective derivatives. For instance, docking studies on various hydrazone derivatives have successfully identified their binding modes within the active sites of enzymes like α-amylase. nih.gov

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Energy framework calculations complement Hirshfeld surface analysis by quantifying the interaction energies between molecules in the crystal. nih.gov These calculations help to visualize the three-dimensional topology of the crystal packing and to understand the strength of the different intermolecular forces. In the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the energy framework calculations showed that the dispersion energy (-201.0 kJ/mol) is the dominant stabilizing force in the crystal structure. nih.gov

| Interaction Type | Contribution (%) | Energy (kJ/mol) | Reference |

| H···H | 39.7% | - | nih.govresearchgate.net |

| H···C | 39.0% | - | nih.govresearchgate.net |

| H···O | 18.0% | - | nih.govresearchgate.net |

| Dispersion Energy | - | -201.0 | nih.gov |

Biological Activities and Pharmacological Investigations of Biphenyl 3 Carboxylic Acid Hydrazide

Antimicrobial Activity Profile

The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. Hydrazide-hydrazones, a class of compounds to which derivatives of biphenyl-3-carboxylic acid hydrazide belong, are recognized for their potential antimicrobial effects. ptfarm.pl These compounds are of significant interest in the development of new drugs to combat multidrug-resistant microbial infections. ptfarm.pl

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

While extensive data on this compound is limited, the broader class of biphenyl-4-carboxylic acid hydrazide-hydrazones has been evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. ptfarm.plnih.gov Studies on these related compounds have demonstrated that the introduction of certain chemical groups, such as halogens on the aromatic ring, can enhance antibacterial activity. ptfarm.pl For instance, derivatives have been tested against strains like Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). ptfarm.plnih.gov

Antifungal Properties (e.g., against Candida and Aspergillus species)

The antifungal potential of hydrazide-hydrazone derivatives has been a subject of investigation. Research on derivatives of the isomeric biphenyl-4-carboxylic acid hydrazide has shown activity against fungal strains such as Candida albicans and Aspergillus niger. ptfarm.plnih.gov The presence of a nitro group in the structure of these derivatives was found to improve their antifungal activity. ptfarm.pl

A review of synthesized hydrazide-hydrazone derivatives included a compound derived from biphenyl-3-carboxylic acid, specifically 2,4-Difluoro-4'-hydroxybiphenyl-3-carboxylic acid [(5-nitro-2-furyl)methylene] hydrazide. hygeiajournal.com This indicates that the this compound scaffold is being used in the synthesis of potentially bioactive molecules.

Table 1: Antifungal Activity of a this compound Derivative

| Compound Name | Activity |

|---|

Note: Specific efficacy data for this compound was not detailed in the source.

Antimycobacterial Potential (e.g., against Mycobacterium tuberculosis)

Hydrazide compounds are of particular importance in the context of antimycobacterial research, with isoniazid (B1672263) (a pyridine-4-carbohydrazide) being a cornerstone of tuberculosis treatment. nih.gov This has prompted research into other hydrazide derivatives, including those from the biphenyl (B1667301) series, as potential antimycobacterial agents. nih.govorientjchem.org Biphenyl-based compounds have demonstrated a wide spectrum of antimicrobial activity, including against drug-resistant isolates. nih.gov While direct studies on this compound are not extensively detailed, the general class of hydrazide-hydrazones is recognized for its antimycobacterial potential. ptfarm.pl Research has shown that linking pyridine-4-carbohydrazide to biphenyl analogues can result in potent antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

Antiviral Research (e.g., Hepatitis C Virus, SARS-CoV-2 protein interactions)

There is a lack of specific research in the reviewed scientific literature concerning the direct antiviral activity of this compound against pathogens such as the Hepatitis C Virus or its potential interactions with SARS-CoV-2 proteins. However, the broader class of hydrazone derivatives has been a subject of interest in antiviral drug discovery. hygeiajournal.com Computational studies, for instance, have been employed to screen various hydrazone compounds for their potential to bind to key viral proteins like the SARS-CoV-2 main protease (Mpro), which is crucial for the virus's life cycle. scienceopen.com

Antiproliferative and Anticancer Studies

Specific investigations into the antiproliferative and anticancer properties of this compound are not widely available in the current body of literature. The general class of hydrazide-hydrazones has been recognized for its potential anticancer activity. ptfarm.pl Furthermore, various hydrazide derivatives have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines, showing that this class of compounds is of interest in oncology research. nih.govwaocp.org

Anti-inflammatory Mechanisms and Evaluation

Detailed studies on the anti-inflammatory mechanisms and specific evaluations of this compound are not prominently featured in the available research. However, the hydrazide-hydrazone scaffold is known to be associated with anti-inflammatory properties. ptfarm.plorientjchem.org Derivatives of the isomeric biphenyl-4-carboxylic acid have been synthesized and subjected to evaluation for anti-inflammatory activity, often using models like the carrageenan-induced paw edema test. orientjchem.orgnih.govresearchgate.netscispace.com These studies on related compounds suggest that the biphenyl hydrazide structure is considered a pharmacologically relevant scaffold in the search for new anti-inflammatory agents.

Central Nervous System (CNS) Modulatory Effects

Hydrazide-hydrazone derivatives have been a subject of interest for their potential effects on the central nervous system, including anticonvulsant and antidepressant activities. ptfarm.plresearchgate.net

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Hydrazone derivatives have been identified as a promising class of compounds with anticonvulsant potential. ptfarm.plresearchgate.net Research has shown that certain hydrazone derivatives exhibit significant anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govnih.govmdpi.com

For instance, studies on different series of hydrazone-containing compounds have demonstrated their ability to protect against seizures. cu.edu.egdovepress.com The mechanism of action for some of these compounds is thought to involve interaction with GABAergic systems or voltage-gated ion channels. nih.govcu.edu.eg While direct studies on this compound are limited, related structures have shown notable activity. For example, some quinazoline (B50416) analogues incorporating a hydrazide moiety have been found to be potent anticonvulsants, with some being several folds more active than the standard drug sodium valproate. cu.edu.eg

| Compound Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Quinazoline Hydrazide Analogues | Pentylenetetrazole (PTZ) induced convulsions | Showed 100% protection against convulsions, with some compounds being 4-10 times more active than sodium valproate. | cu.edu.eg |

| Benzylidene Camphor Hydrazones | Maximal Electroshock (MES) | Active at a dose of 30 mg/kg. | dovepress.com |

| Pyrrolidine-2,5-dione Derivatives | MES, scPTZ, 6 Hz | Demonstrated broad-spectrum anticonvulsant properties. | nih.govmdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz | Showed higher efficacy (ED50) than valproic acid and ethosuximide (B1671622) in respective tests. | nih.gov |

The hydrazide-hydrazone scaffold has also been associated with potential antidepressant effects. ptfarm.plresearchgate.net This is historically significant as some of the earliest antidepressant drugs were hydrazine (B178648) derivatives. While specific studies focusing on the antidepressant properties of this compound are not extensively detailed in the reviewed literature, the general class of hydrazide-hydrazones has been recognized for this potential therapeutic application. ptfarm.pl

Enzyme Inhibition Studies (e.g., Histone Acetyltransferases, Laccase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Biphenyl carboxylic acid hydrazide derivatives have been investigated for their ability to inhibit various enzymes.

Laccase Inhibition: Laccases are copper-containing enzymes produced by various organisms, including pathogenic fungi where they play a role in virulence. nih.govmdpi.com Therefore, laccase inhibitors are of interest for developing new antifungal agents. nih.gov A series of hydrazide-hydrazones derived from carboxylic acids have been synthesized and tested as laccase inhibitors. nih.govmdpi.com Many of these compounds showed significant inhibitory activity against laccase from Trametes versicolor, with some exhibiting inhibition constants (Ki) in the micromolar range. mdpi.com The mechanism of inhibition for some of these derivatives was found to be competitive. mdpi.com

| Compound Class | Enzyme Source | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzhydrazide derivatives | Trametes versicolor | 24–674 µM | Competitive | mdpi.com |

| Carboxylic acid hydrazide-hydrazones | Trametes versicolor | 8–233 µM | Varied | nih.gov |

Histone Acetyltransferases (HATs) Inhibition: Histone acetyltransferases (HATs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by acetylating histone proteins. nih.gov Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making them an attractive therapeutic target. nih.gov While a variety of HAT inhibitors have been developed, there is no specific information in the reviewed literature detailing the investigation of this compound or its direct derivatives as HAT inhibitors.

Exploration of Other Pharmacological Applications (e.g., Anthelmintic, URAT1 Inhibition)

URAT1 Inhibition: Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. researchgate.netnih.gov Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout. nih.govresearchgate.net Research has led to the discovery of novel biphenyl carboxylic acid derivatives as potent URAT1 inhibitors. researchgate.netnih.gov Through a pharmacophore fusion strategy based on known URAT1 inhibitors, new series of biphenyl carboxylic acids were designed and synthesized, with several compounds showing significant inhibitory activity against human URAT1. researchgate.netnih.gov Some of these novel compounds exhibited IC50 values comparable or superior to the clinical drug benzbromarone. researchgate.netnih.gov

| Compound Series | Target | IC50 Value | Reference |

|---|---|---|---|

| Biphenyl Carboxylic Acid Derivative A1 | Human URAT1 | 0.93 µM | researchgate.netnih.gov |

| Biphenyl Carboxylic Acid Derivative B21 | Human URAT1 | 0.17 µM | researchgate.netnih.gov |

Anthelmintic Activity: Helminth infections remain a significant global health problem. A study on novel thiazolo[2,3-b]quinazoline derivatives, which incorporated a substituted hydrazino moiety, investigated their anthelmintic activity. nih.gov While these compounds are structurally more complex than this compound, this research highlights the potential of hydrazone-containing scaffolds in the development of new anthelmintic agents. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development for Biphenyl 3 Carboxylic Acid Hydrazide Analogues

The exploration of biphenyl-3-carboxylic acid hydrazide and its derivatives has revealed a rich field for medicinal chemistry, focusing on the relationship between their chemical structure and biological activity. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective therapeutic agents.

Future Directions and Advanced Research Perspectives for Biphenyl 3 Carboxylic Acid Hydrazide

Rational Design and Synthesis of Next-Generation Analogues

The future of biphenyl-3-carboxylic acid hydrazide in drug discovery lies in the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Building upon existing knowledge, several strategies can be envisioned.

One of the most promising approaches involves the synthesis of a diverse library of hydrazone derivatives. The condensation of the hydrazide moiety with a wide array of aldehydes and ketones can yield a multitude of novel compounds. This method has been successfully employed for derivatives such as 2',4'-difluoro-4-hydroxythis compound, which has been converted into a series of hydrazones with varying substitutions on the phenyl ring. These modifications have been shown to influence the biological activity of the resulting compounds, suggesting that a systematic exploration of different aromatic and heterocyclic aldehydes could lead to the discovery of potent therapeutic agents.

Furthermore, the core biphenyl (B1667301) structure itself offers numerous possibilities for modification. The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for the synthesis of biphenyl carboxylic acids from boronic acids and brominated precursors. ajgreenchem.com This reaction allows for the introduction of a wide range of substituents on either of the phenyl rings, thereby enabling a detailed investigation of the structure-activity relationships (SAR). By systematically altering the electronic and steric properties of the biphenyl scaffold, it is possible to fine-tune the biological activity and optimize the compound for a specific target.

The synthesis of these next-generation analogues can be guided by computational modeling to predict their binding affinities and pharmacokinetic properties, thus prioritizing the most promising candidates for synthesis and biological evaluation.

Investigation of Novel Biological Targets and Therapeutic Applications

While some derivatives of this compound have been explored for their antimicrobial and anticonvulsant activities, a vast landscape of potential biological targets and therapeutic applications remains to be investigated. The inherent structural features of the biphenyl hydrazide scaffold suggest its potential as a modulator of various biological processes.

Anticancer Activity: The biphenyl moiety is a common feature in many anticancer agents. ajgreenchem.comajgreenchem.com Future research should focus on evaluating the anticancer potential of this compound and its analogues against a panel of cancer cell lines. nih.gov Mechanistic studies could explore their ability to inhibit key signaling pathways involved in cancer progression, such as those mediated by protein kinases. rsc.org The hydrazone linkage in many derivatives also offers a potential mechanism for interacting with biological targets. nih.gov

Anti-inflammatory Activity: Biphenyl-containing compounds, such as diflunisal (B1670566) and fenbufen, are known non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com This precedent strongly suggests that this compound derivatives could exhibit anti-inflammatory properties. hygeiajournal.comnih.gov Future investigations should explore their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. The hydrazide and hydrazone functionalities may contribute to novel binding interactions with these targets.

Enzyme Inhibition: The hydrazide and hydrazone groups are known to act as coordinating ligands for metal ions in the active sites of various enzymes. This opens up the possibility of developing this compound derivatives as inhibitors of metalloenzymes that are implicated in various diseases. Furthermore, the broader class of hydrazones has been investigated as inhibitors of a wide range of enzymes, and this knowledge can be leveraged to explore the potential of this compound derivatives as inhibitors of specific enzyme targets. rsc.org

A systematic screening of a library of this compound analogues against a diverse panel of biological targets will be crucial for uncovering novel therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the integration of advanced computational and experimental methodologies is essential.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound derivatives with their biological targets. ajgreenchem.comnih.gov By understanding these interactions at the atomic level, it is possible to rationally design more potent and selective inhibitors.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies can establish a correlation between the three-dimensional structure of the molecules and their biological activity. researchgate.netmdpi.com This information is invaluable for guiding the design of new analogues with improved properties.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecules, such as their reactivity and stability. nih.govresearchgate.net This information can aid in understanding their mechanism of action and in predicting their metabolic fate.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complexes over time, providing a more realistic picture of the binding process and the stability of the interaction. researchgate.netasianpubs.org

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target, enabling the identification of initial hits for further development.

Advanced Spectroscopic Techniques: Techniques such as 2D-NMR and X-ray crystallography can be used to elucidate the precise three-dimensional structure of the synthesized compounds and their complexes with biological targets. nih.gov

In Vitro and In Vivo Models: A range of in vitro and in vivo models will be necessary to evaluate the efficacy and pharmacokinetic properties of the most promising candidates.

The synergistic use of these computational and experimental tools will undoubtedly streamline the drug discovery process and facilitate the development of clinically viable drugs derived from the this compound scaffold.

Development of Hybrid Molecules Incorporating this compound Scaffolds

The concept of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, has emerged as a powerful strategy in drug discovery. nih.gov This approach can lead to compounds with dual or multiple modes of action, improved efficacy, and a reduced likelihood of drug resistance. The this compound scaffold is an excellent candidate for the development of such hybrid molecules. mdpi.comacs.org

By strategically linking the this compound moiety to other known pharmacophores, it is possible to create novel compounds with unique therapeutic profiles. For instance:

Hybridization with Kinase Inhibitors: Given the prevalence of the biphenyl scaffold in kinase inhibitors, a hybrid molecule combining this compound with a known kinase-inhibiting pharmacophore could lead to a potent and selective anticancer agent. rsc.orged.ac.ukmdpi.com

Hybridization with Antimicrobial Agents: The known antimicrobial activity of some biphenyl hydrazide derivatives could be enhanced by creating hybrids with other antimicrobial agents, potentially leading to compounds that can overcome drug resistance.

Hybridization with Anti-inflammatory Moieties: Combining the this compound scaffold with another anti-inflammatory pharmacophore could result in a synergistic effect and a more potent anti-inflammatory drug with a favorable side-effect profile.

The design of these hybrid molecules requires a deep understanding of the structure-activity relationships of both pharmacophores and the careful selection of a suitable linker to connect them. Computational modeling can play a crucial role in the rational design of these hybrid structures. The development of hybrid molecules based on the this compound scaffold represents a promising frontier in the quest for novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for biphenyl-3-carboxylic acid hydrazide, and how can reaction yields be optimized?

- Methodology :

- Ester Hydrolysis Pathway : React biphenyl-3-carboxylic acid esters with hydrazine hydrate under reflux. For example, hydrolysis of an ester intermediate (e.g., biphenyl-3-carboxylic acid methyl ester) yields the hydrazide derivative. However, low solubility of intermediates may necessitate polar solvents (e.g., DMF) and extended reaction times .

- Alternative Route : Use biphenyl-3-carboxylic acid chloride with sodium azide (NaN₃) in anhydrous conditions, which achieves higher yields (>80%) compared to nitrous acid-based methods .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess hydrazine) and solvent choice to improve solubility and reduce side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- FT-IR : Confirm the presence of hydrazide (-CONHNH₂) via N-H stretching (~3200–3300 cm⁻¹) and C=O (~1640–1680 cm⁻¹) bands .

- NMR : Use ¹H NMR to identify aromatic protons (δ 7.2–8.0 ppm) and hydrazide NH signals (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺).

- Elemental Analysis : Verify purity by matching experimental and theoretical C, H, N percentages.

Q. What are the common solubility challenges for this compound, and how are they addressed in experimental workflows?

- Challenges : Poor aqueous solubility due to aromatic biphenyl groups.

- Solutions :

- Use polar aprotic solvents (DMSO, DMF) for dissolution.

- For biological assays, prepare stock solutions in DMSO and dilute with buffered media (ensure final DMSO <1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase B (MAO-B), and what structural modifications enhance inhibitory activity?

- Mechanistic Insights : The hydrazide moiety acts as a pharmacophore, forming hydrogen bonds with MAO-B’s flavin adenine dinucleotide (FAD) cofactor. The biphenyl group enhances hydrophobic interactions within the enzyme’s active site .

- Optimization Strategies :

- Introduce electron-withdrawing groups (e.g., -NO₂) on the biphenyl ring to increase binding affinity.

- Replace the hydrazide with thiosemicarbazide to improve metabolic stability .

Q. What computational methods are employed to predict the biomolecular interactions of this compound derivatives?

- Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., MAO-B, DNA topoisomerases) .

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity .

- MD Simulations : Study stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How can this compound be integrated into functional materials for glycoproteomics research?

- Applications :

- Glycopeptide Enrichment : Functionalize magnetic nanoparticles with hydrazide groups to capture N-glycopeptides via Schiff base formation. This method achieves >69% specificity in serum samples .

- Workflow : Oxidize glycans with periodate, incubate with hydrazide-coated beads, and elute with PNGase F for LC-MS/MS analysis .

Q. What contradictions exist in the literature regarding the anticancer activity of this compound metal complexes?

- Data Conflicts :

- Nickel(II) hydrazone complexes show variable cytotoxicity (IC₅₀: 10–50 µM) against HeLa cells depending on ligand substituents (e.g., thiophene vs. isonicotinic acid hydrazide) .

- Resolution : Differences in cellular uptake, redox activity, and DNA binding modes (intercalation vs. groove binding) may explain discrepancies. Validate via comet assays and ROS detection .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Steps :

Scaffold Modification : Vary substituents on the biphenyl ring (e.g., -OH, -Cl, -OCH₃) and hydrazide terminal groups.

Bioactivity Screening : Test analogs in enzyme inhibition (MAO-B), cytotoxicity (MTT assay), and antioxidant (DPPH/ABTS) models .

Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, molar refractivity, and IC₅₀ values .

Q. What strategies mitigate hydrazide degradation during long-term biochemical assays?

- Stabilization Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.